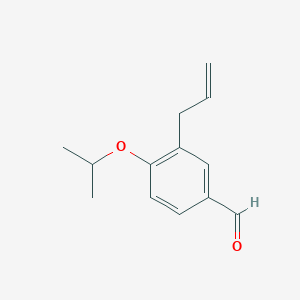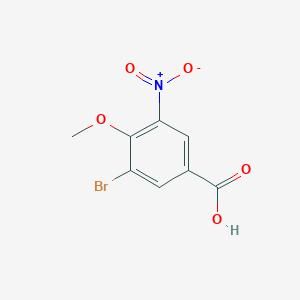
3-溴-4-甲氧基-5-硝基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-5-nitrobenzoic acid (3-Br-4-MNB) is an organic compound that has been used in a variety of scientific research applications. It is a brominated aromatic compound with a nitro group that is found in a variety of organic solvents. 3-Br-4-MNB has been used for the synthesis of small molecules, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.
科学研究应用
药理活性和分子机制
类似于“3-溴-4-甲氧基-5-硝基苯甲酸”的化合物,如没食子酸和香草酸,已被研究其抗炎性和药理活性。例如,对没食子酸的研究突出了其在治疗与炎症相关的疾病中的潜力,利用涉及MAPK和NF-κB信号通路的机制来减少炎症反应 (Bai et al., 2020)。另一个结构相关的化合物香草酸,已被注意到具有抗氧化、抗炎和神经保护作用,表明其在各种疾病治疗中的应用 (Ingole et al., 2021)。
溴化化合物的环境和健康影响
溴化化合物的环境和健康影响,特别是在阻燃剂的背景下,已被广泛审查。这些研究突出了这些化合物在水生环境中的出现、命运和行为,以及它们潜在的健康风险 (Haman et al., 2015)。例如,多溴二苯并对二氧基苯和二苯并呋喃的毒性和作用机制引起了重大关注,因为它们与多氯化对应物相似,并有潜力引起各种毒性效应 (Mennear & Lee, 1994)。
抗氧化活性评估方法
关于用于确定抗氧化活性的方法的研究,包括ORAC、HORAC和DPPH等测定,为评估化合物的潜在抗氧化性提供了关键见解。这些方法在评估复杂样品的抗氧化能力方面具有广泛应用,这可能与涉及“3-溴-4-甲氧基-5-硝基苯甲酸”及其衍生物的研究相关 (Munteanu & Apetrei, 2021)。
催化氧化和合成应用
关于将木质素催化氧化为芳香醛和合成质子泵抑制剂的药物杂质的评论,涉及溴化和甲氧基化化合物的化学多样性和合成应用。这些研究强调了了解这些化合物的化学性质和反应性的重要性,以开发新的药物和材料 (Tarabanko & Tarabanko, 2017; Saini et al., 2019)。
作用机制
Mode of Action
The nitro group (−NO2) in “3-Bromo-4-methoxy-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This might influence how the compound interacts with its targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “3-Bromo-4-methoxy-5-nitrobenzoic acid” might affect. Compounds with similar structures have been used in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones , which might suggest potential pathways it could affect.
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.
生化分析
Biochemical Properties
3-Bromo-4-methoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, the nitro group in 3-Bromo-4-methoxy-5-nitrobenzoic acid can participate in redox reactions, potentially affecting the activity of oxidoreductases. Additionally, the bromine substituent may facilitate halogen bonding with certain proteins, influencing their structure and function .
Cellular Effects
The effects of 3-Bromo-4-methoxy-5-nitrobenzoic acid on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the nitro group can lead to the generation of reactive nitrogen species, which can modulate signaling pathways such as the NF-κB pathway. Furthermore, 3-Bromo-4-methoxy-5-nitrobenzoic acid may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Bromo-4-methoxy-5-nitrobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules. The nitro group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the bromine substituent can engage in halogen bonding, further influencing protein structure. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Moreover, 3-Bromo-4-methoxy-5-nitrobenzoic acid can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-4-methoxy-5-nitrobenzoic acid in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that 3-Bromo-4-methoxy-5-nitrobenzoic acid can have sustained effects on cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromo-4-methoxy-5-nitrobenzoic acid vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 3-Bromo-4-methoxy-5-nitrobenzoic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
3-Bromo-4-methoxy-5-nitrobenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The nitro group can undergo reduction to form amino derivatives, which can further participate in conjugation reactions. Additionally, the methoxy group can be demethylated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of 3-Bromo-4-methoxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 3-Bromo-4-methoxy-5-nitrobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-Bromo-4-methoxy-5-nitrobenzoic acid is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For instance, the nitro group can facilitate the localization of 3-Bromo-4-methoxy-5-nitrobenzoic acid to the mitochondria, where it can affect mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
3-bromo-4-methoxy-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCKROZPOJCKCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589915 |
Source


|
| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-08-8 |
Source


|
| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
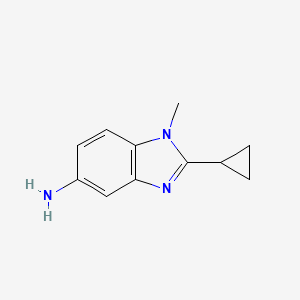
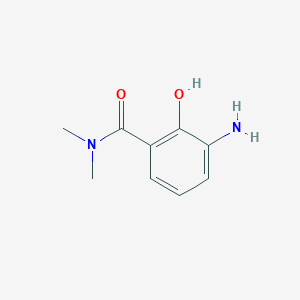


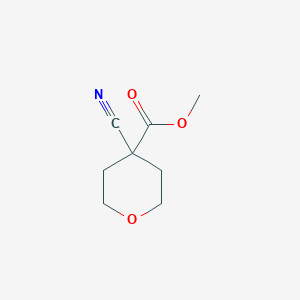



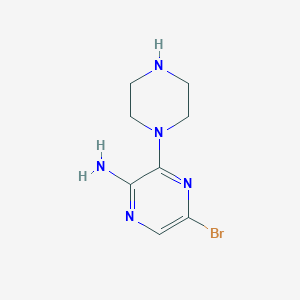


![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

